Butalamine

Smooth Muscle Pharmacology Vasodilation Spasmolytic Activity

Butalamine (CAS 22131-35-7) is a differentiated peripheral vasodilator offering superior spasmolytic efficacy vs. imolamine, a dual vasodilator/local anesthetic mechanism, and unique biphasic mitochondrial effects. It is an essential reference standard for preclinical peripheral arterial disease models, smooth muscle pharmacology, and mitochondrial respiration studies. Researchers should not assume functional equivalence among C04AX vasodilators—secure this high-purity research tool today.

Molecular Formula C18H28N4O
Molecular Weight 316.4 g/mol
CAS No. 22131-35-7
Cat. No. B1668079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButalamine
CAS22131-35-7
SynonymsAdrevil
butalamine
butalamine hydrochloride
LA 1221
Surheme
Molecular FormulaC18H28N4O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21)
InChIKeyVYWQZAARVNRSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butalamine (CAS 22131-35-7): A Distinct Peripheral Vasodilator with Local Anesthetic Effects


Butalamine (CAS 22131-35-7) is a synthetic peripheral vasodilator classified under ATC code C04AX23 [1]. It is chemically defined as N,N-dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-ethanediamine, featuring a characteristic 1,2,4-oxadiazole core [2]. Beyond its primary vasodilatory action, butalamine possesses documented local anesthetic effects and has been shown to produce papaverine-like activity in isolated tissue preparations . The compound has a molecular weight of 316.44 g/mol and a melting point of 145°C for the base form, while its hydrochloride salt (CAS 56974-46-0) is the more commonly utilized form in both research and historical clinical applications [3]. Butalamine is historically associated with brand names such as Adrevil, Hemotrope, and Surem, primarily indicated for peripheral vascular disorders [4]. It is important to note that butalamine is not widely approved or marketed in modern clinical practice and is currently intended for research use only [5].

Why Butalamine Cannot Be Readily Replaced by Other Peripheral Vasodilators


Butalamine exhibits a unique pharmacological profile that prevents simple substitution with other peripheral vasodilators, even those within the same ATC class (C04AX). While imolamine shares a similar chemical scaffold and indication, direct comparative studies reveal that butalamine demonstrates superior spasmolytic activity on isolated human smooth muscle [1]. Furthermore, butalamine possesses a dual mechanism of action combining vasodilation with local anesthetic properties and a papaverine-like effect on smooth muscle, a combination not uniformly present in its closest structural or therapeutic analogs . At the subcellular level, butalamine uniquely alters mitochondrial oxidative phosphorylation in a biphasic manner, stimulating respiration at low concentrations while inhibiting it at higher concentrations—a profile distinct from classical uncouplers like 2,4-dinitrophenol (DNP) [2]. These quantifiable pharmacological and mechanistic distinctions underscore why researchers and formulators cannot assume functional equivalence among C04AX vasodilators and must evaluate butalamine on its own specific evidence base.

Quantitative Differentiators of Butalamine (CAS 22131-35-7) Against Closest Analogs


Superior Spasmolytic Activity of Butalamine vs. Imolamine and Aminophylline on Human Isolated Smooth Muscle

In a direct head-to-head comparison using spontaneously active human isolated smooth muscle tissue, butalamine demonstrated greater spasmolytic efficacy than imolamine, a closely related coronary vasodilator sharing a similar oxadiazole structure. The study further established that imolamine and aminophylline exhibited comparable potency, while butalamine was identified as the more effective smooth muscle relaxant compound among the three agents evaluated [1].

Smooth Muscle Pharmacology Vasodilation Spasmolytic Activity

Biphasic Modulation of Mitochondrial Respiration: Butalamine vs. DNP

In vitro studies on rat liver mitochondria reveal that butalamine exerts a biphasic effect on State 3 respiration that distinguishes it from classical uncouplers like 2,4-dinitrophenol (DNP). Butalamine stimulates respiration by 100% at 3 × 10⁻⁴ M (with succinate as substrate) and by 40% at 4 × 10⁻⁴ M (with glutamate-malate), while inhibiting respiration by 50% at 1 mM [1]. Unlike DNP, which acts as a classical uncoupler, butalamine functions as an uncompetitive inhibitor when succinate is used as substrate in State 3 [1]. Notably, in vivo administration of butalamine at 50 mg/kg p.o. over 8 days produced no alteration in State 3, State 4, ADP/O, or respiratory control ratio (RC), indicating that the mitochondrial effects observed in vitro do not translate to chronic in vivo exposure [1].

Mitochondrial Bioenergetics Oxidative Phosphorylation Mechanism of Action

Clinical Efficacy in Peripheral Arterial Occlusive Disease: Butalamine vs. Placebo

In a double-blind, placebo-controlled clinical trial involving 32 patients with Fontaine stage II peripheral arterial insufficiency, butalamine hydrochloride (Adrevil forte) administered at a daily dosage of 3 × 2 tablets produced a statistically significant improvement in pain-free walking distance [1]. After two weeks of therapy, the active treatment group showed significant improvement, and by the end of the 8-week study period, the walking distance in the butalamine-treated group had increased approximately fourfold (4×) compared to baseline [1]. Importantly, systemic blood pressure remained unaffected throughout the 8-week treatment period, indicating a favorable hemodynamic profile [1]. A separate crossover double-blind trial with 19 Fontaine stage II patients further corroborated that butalamine significantly improved muscular capacity in the affected limbs compared to placebo [2].

Peripheral Arterial Disease Clinical Trial Walking Distance

Multimodal Pharmacological Profile: Vasodilation with Local Anesthesia and Papaverine-like Activity

Butalamine possesses a distinct multimodal pharmacological profile that differentiates it from many other peripheral vasodilators. In addition to its primary vasodilatory action, butalamine has documented local anesthetic effects . Animal studies further demonstrate that butalamine produces coronary vasodilation, analgesia, and a papaverine-like action in duodenal preparations . In isolated human smooth muscle, butalamine causes a slowing in the rate of spontaneous activity, a decrease in contraction amplitude, and an overall reduction in smooth muscle tone . This combination of vasodilatory, local anesthetic, and papaverine-like spasmolytic activities is not uniformly present in other C04AX class vasodilators such as imolamine, which is primarily noted for coronary vasodilation and local anesthesia [1].

Pharmacology Multimodal Activity Smooth Muscle Relaxation

Well-Defined Acute Toxicity Profile with Established LD50 Values Across Species and Routes

Butalamine has a well-characterized acute toxicity profile with LD50 values established in both mice and rats across multiple routes of administration. In mice, the intravenous LD50 is 43 mg/kg, the subcutaneous LD50 is 2500 mg/kg, and the oral LD50 is 625 mg/kg [1]. In rats, the subcutaneous LD50 is greater than 4000 mg/kg, and the oral LD50 is 1600 mg/kg [1]. These data indicate significant route-dependent toxicity, with a notably low intravenous LD50 suggesting caution with parenteral administration, while subcutaneous and oral routes demonstrate a wider safety margin. Early pharmacological reviews noted butalamine's effectiveness at low doses combined with very low toxicity in therapeutic contexts [2].

Toxicology Safety Pharmacology LD50

Synergistic Combination with Papaverine: Evidence for Oxadilene Formulation

Butalamine has been specifically combined with papaverine in a fixed-dose formulation known as oxadilene, which has been studied for the treatment of ulcers of arterial and venous origin [1]. This combination leverages the distinct but complementary mechanisms of the two agents: butalamine provides peripheral vasodilation with local anesthetic and papaverine-like activity, while papaverine contributes additional phosphodiesterase inhibitory and direct smooth muscle relaxant effects. The existence of this specific combination (designated as MeSH Supplementary Concept C043365 since 1984) indicates that butalamine's pharmacological profile is sufficiently distinct from papaverine to warrant a synergistic combination rather than using either agent alone [1].

Combination Therapy Vascular Ulcers Drug Synergy

Validated Research and Industrial Application Scenarios for Butalamine (CAS 22131-35-7)


In Vitro Smooth Muscle Pharmacology Studies Requiring Superior Spasmolytic Activity

Researchers conducting ex vivo studies on isolated human or animal smooth muscle preparations, particularly those modeling vascular or gastrointestinal spasm, should select butalamine when a compound with demonstrated superiority over imolamine is required. As established in direct comparative studies on human isolated smooth muscle, butalamine provides greater spasmolytic efficacy than imolamine [1]. This makes butalamine the preferred positive control or test compound for screening novel smooth muscle relaxants or for studies where a robust spasmolytic response is essential.

In Vivo Models of Peripheral Arterial Occlusive Disease with Validated Clinical Efficacy Endpoints

For preclinical models of peripheral arterial disease or lower limb ischemia, butalamine offers a well-documented efficacy benchmark. Clinical trials have established that an 8-week regimen of butalamine hydrochloride produces an approximately 4-fold increase in pain-free walking distance in patients with Fontaine stage II occlusive disease, with no significant effect on systemic blood pressure [1][2]. This validated endpoint provides a quantitative reference for evaluating novel therapeutic candidates in similar disease models.

Mitochondrial Bioenergetics Research Requiring Biphasic Respiratory Modulation

Investigators studying mitochondrial function, oxidative phosphorylation, or mechanisms of respiratory control may utilize butalamine as a tool compound due to its unique biphasic effects. In vitro, butalamine stimulates State 3 respiration by 100% at 3 × 10⁻⁴ M (with succinate) while inhibiting it by 50% at 1 mM, with an uncompetitive inhibition mechanism distinct from classical uncouplers like DNP [1]. This concentration-dependent behavior makes butalamine valuable for probing mitochondrial respiratory complexes and studying the transition between stimulation and inhibition of oxidative phosphorylation.

Multimodal Pharmacological Studies Leveraging Combined Vasodilatory, Local Anesthetic, and Papaverine-like Activities

Research programs investigating compounds with combined pharmacological activities—specifically those requiring peripheral vasodilation coupled with local anesthesia and papaverine-like smooth muscle relaxation—should consider butalamine as a reference standard. Its documented multimodal profile in animal models (coronary vasodilation, analgesia, duodenal smooth muscle relaxation) and human tissue (reduced spontaneous activity and contraction amplitude) [1][2] makes butalamine a unique tool for studying integrated cardiovascular and smooth muscle pharmacology without the confounding effects of multiple agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butalamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.